molecular formula C14H17ClN4O B1386168 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane CAS No. 1097791-32-6

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane

Cat. No.: B1386168
CAS No.: 1097791-32-6
M. Wt: 292.76 g/mol
InChI Key: QLTAEWIZIRHZKC-UHFFFAOYSA-N
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Description

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane ring (a seven-membered diamine) linked via a methyl group to a 1,2,4-oxadiazole moiety substituted with a 4-chlorophenyl group.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(1,4-diazepan-1-ylmethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O/c15-12-4-2-11(3-5-12)14-17-13(20-18-14)10-19-8-1-6-16-7-9-19/h2-5,16H,1,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTAEWIZIRHZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships.

  • Molecular Formula : C13H15ClN4O
  • Molecular Weight : 278.74 g/mol
  • CAS Number : 923721-29-3

Biological Activity Overview

Compounds containing the 1,2,4-oxadiazole moiety have been associated with various biological activities, including anticancer, antimicrobial, and antiparasitic effects. The specific compound in focus has shown promising results in several studies.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound displayed IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
  • Mechanism of Action : Studies suggest that these compounds may induce apoptosis through the activation of p53 and caspase pathways. For example, increased p53 expression and caspase-3 cleavage were observed in treated MCF-7 cells .

Structure-Activity Relationship (SAR)

The presence of halogen atoms on the phenyl ring has been shown to influence the biological activity of oxadiazole derivatives:

  • Halogen Substitution : The introduction of electron-withdrawing groups (EWG) or electron-donating groups (EDG) can modulate the antiproliferative activities of these compounds. Specifically, the presence of chlorine has been linked to enhanced potency .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

Study 1: Cytotoxicity Evaluation

In a comparative study involving various oxadiazole derivatives:

  • Compound Efficacy : A derivative exhibited an IC50 value of 15.63 µM against MCF-7 cells, comparable to Tamoxifen (IC50 = 10.38 µM) .
CompoundIC50 (µM)Reference
Tamoxifen10.38
Oxadiazole Derivative15.63

Study 2: Molecular Docking Studies

Molecular docking studies revealed strong hydrophobic interactions between the oxadiazole derivatives and estrogen receptors (ER), suggesting a mechanism similar to that of known anticancer agents like Tamoxifen .

Safety and Toxicity

While initial studies indicate promising therapeutic potential, safety data for this compound remains limited. Further toxicity assessments are required to evaluate its safety profile comprehensively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane
  • Structural Difference : The 4-chlorophenyl group is replaced with a 3,4-dimethoxyphenyl substituent.
  • Impact: Electronic Effects: Methoxy groups are electron-donating, increasing electron density on the oxadiazole ring, which may alter binding affinity to receptors compared to the electron-withdrawing chlorine substituent.
PSN375963 (4-(5-[4-Butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine)
  • Structural Difference : Replaces the diazepane ring with a pyridine moiety and substitutes the chlorophenyl group with a 4-butylcyclohexyl group.
  • Receptor Selectivity: The pyridine ring may engage in π-π stacking interactions distinct from the diazepane’s amine functionality .

Core Structure Variations

Rimonabant (SR141716A)
  • Structural Difference : A pyrazole-carboxamide core replaces the diazepane-oxadiazole system, but retains a 4-chlorophenyl group.
  • Functional Relevance: Rimonabant is a cannabinoid receptor CB1 antagonist, highlighting the importance of the chlorophenyl group in hydrophobic receptor interactions. The diazepane-oxadiazole system in the target compound may offer greater conformational flexibility for binding diverse targets .
Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one)
  • Structural Difference: A benzodiazepinone core replaces the diazepane-oxadiazole structure.
  • Pharmacological Contrast :
    • Methylclonazepam targets GABAA receptors, while the diazepane-oxadiazole system in the target compound is more likely to interact with GPCRs or ion channels.
    • The nitro group in Methylclonazepam contributes to its sedative effects, absent in the target compound .

Functional Group Comparisons

2-Alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazoles
  • Structural Difference: Features a 1,3,4-oxadiazole ring with an alkylthio group and aminophenyl substituent.
  • Key Differences: The 1,2,4-oxadiazole in the target compound may exhibit distinct hydrogen-bonding capabilities compared to 1,3,4-oxadiazoles. The aminophenyl group could enhance solubility but reduce metabolic stability compared to the chlorophenyl group .

Research Implications and Challenges

  • Structural Insights : The 4-chlorophenyl group’s electron-withdrawing nature may optimize receptor binding, as seen in rimonabant.
  • Pharmacological Data Limitations : Direct activity data for the target compound are absent; comparisons rely on structural analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane

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